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Compound of Interest

2-Bromo-4'-
Compound Name: )
isopropylbenzophenone

Cat. No.: B145071

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability
of 2-Bromo-4'-isopropylbenzophenone. The information presented is intended to support
research, development, and handling of this compound in a laboratory and industrial setting.

Chemical Identity and Physical Properties

2-Bromo-4'-isopropylbenzophenone is a substituted aromatic ketone. Its structure features a
benzoyl group attached to a phenyl ring bearing a bromine atom at the 2-position, and another
phenyl ring with an isopropyl group at the 4'-position.

Property Value Source

(2-bromophenyl)(4-

UPAC Name isopropylphenyl)methanone
Molecular Formula Ci6H15Bro

Molecular Weight 303.20 g/mol

CAS Number 137327-30-1

Appearance Viscous colorless oil [1]
Purity 97% [1]
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Chemical Reactivity

The reactivity of 2-Bromo-4'-isopropylbenzophenone is primarily dictated by the presence of
the aryl bromide, the benzophenone carbonyl group, and the isopropyl substituent.

Reactions at the Aryl Bromide

The carbon-bromine bond is a key site for synthetic transformations, enabling the formation of
new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal
in an anhydrous ether solvent, typically tetrahydrofuran (THF). This organometallic intermediate
is a powerful nucleophile and can react with various electrophiles.

Experimental Protocol: Formation of the Grignard Reagent

o Preparation: All glassware must be rigorously dried in an oven and assembled under an inert
atmosphere (e.g., nitrogen or argon) to exclude moisture.

» Activation of Magnesium: Place magnesium turnings in a round-bottom flask. A crystal of
iodine can be added to activate the magnesium surface.

¢ Reaction: Add anhydrous THF to the flask. A solution of 2-Bromo-4'-
isopropylbenzophenone in anhydrous THF is then added dropwise to the stirred
suspension of magnesium. The reaction is typically initiated with gentle heating and then
maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.

o Application: The resulting Grignard reagent, (2-(4-isopropylbenzoyl)phenyl)magnesium
bromide, can be used immediately in subsequent reactions, for example, with aldehydes,
ketones, or esters.

2-Bromo-4'-isopropylbenzophenone Mg, THF (anhydrous Grignard Reagent Electrophile (e.g., RCHO) eg Alcohol Product

Click to download full resolution via product page

Caption: Grignard reaction workflow.
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This palladium-catalyzed cross-coupling reaction is a versatile method for forming a new
carbon-carbon bond between the aryl bromide and an organoboron compound, such as a
boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling

e Reactants: In a reaction vessel, combine 2-Bromo-4'-isopropylbenzophenone, a suitable
boronic acid or ester (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPhs)s or a
palladacycle), and a base (e.g., K2COs, Cs2COs3).

e Solvent: A mixture of solvents is often used, such as toluene and water or dioxane and water.

o Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere
for several hours until the reaction is complete (monitored by TLC or GC-MS).

o Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated,
washed, dried, and concentrated. The crude product is then purified by column
chromatography.

2-Bromo-4'-isopropylbenzophenone R-B(OH)2, Pd catalyst, Base rg Coupled Product

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling pathway.

Reactions of the Carbonyl Group

The benzophenone moiety can undergo typical reactions of ketones, such as reduction and
nucleophilic addition.
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Reaction Type Reagents Product

(2-bromophenyl)(4-

Reduction NaBHa, LiAlH4 ,
isopropylphenyl)methanol
o ) ) 1-(2-bromophenyl)-1-(4-
Wittig Reaction Ylide (e.g., PhsP=CHz) )
isopropylphenyl)ethene
] o ) N-((2-bromophenyl)(4-
Reductive Amination Amine, NaBH3CN

isopropylphenyl)methyl)amine

Stability

The stability of 2-Bromo-4'-isopropylbenzophenone is influenced by environmental factors
such as light, pH, and temperature.

Photochemical Stability

Benzophenones are known to be photoactive and can undergo degradation upon exposure to
UV light. The primary photochemical process for bromo-aromatic compounds can be the
homolytic cleavage of the carbon-bromine bond.[2] Studies on the photodegradation of the
structurally related fungicide metrafenone, which also contains a bromo-benzophenone
structure, show that debromination is a dominant degradation pathway.[2]

Potential Photodegradation Pathways

o C-Br Bond Cleavage: Homolytic cleavage of the carbon-bromine bond to form an aryl
radical.

» Hydroxylation: Replacement of the bromine atom with a hydroxyl group.

¢ Oxidation: Oxidation of the isopropyl group.
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2-Bromo-4'-isopropylbenzophenone
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Caption: Potential photodegradation pathways.

Chemical Stability

The stability of benzophenone derivatives can be pH-dependent. For instance, the degradation
of Benzophenone-3 (BP-3) is highest around pH 8 in both chlorination and UV/chlorination
reactions.[3] While specific data for 2-Bromo-4'-isopropylbenzophenone is not available, it is
reasonable to expect its stability to be influenced by pH, with potential for increased
degradation under moderately basic conditions.

Spectroscopic Data (Predicted)

While experimental spectra for 2-Bromo-4'-isopropylbenzophenone are not readily available
in public databases, the expected characteristic signals can be predicted based on its
structure.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b145071?utm_src=pdf-body-img
https://snu.elsevierpure.com/en/publications/kinetics-and-degradation-mechanism-of-benzophenone-3-in-chlorinat/
https://www.benchchem.com/product/b145071?utm_src=pdf-body
https://www.benchchem.com/product/b145071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopy Characteristic Signals

Aromatic protons (multiplets, ~7.0-8.0 ppm),
1H NMR Isopropyl CH (septet, ~3.0 ppm), Isopropyl CHs
(doublet, ~1.2 ppm)

Carbonyl carbon (~195 ppm), Aromatic carbons
13C NMR (~120-140 ppm), Isopropyl carbons (~34 ppm,
~24 ppm)

C=0 stretch (~1660 cm™1), Aromatic C-H stretch
IR (~3000-3100 cm™1), C-Br stretch (~1000-1100

cm™1)

Molecular ion peak (m/z 302/304 due to Br
Mass Spec. isotopes), Fragmentation peaks corresponding

to loss of Br, isopropyl, and benzoyl moieties.

Safety and Handling

Based on safety data for similar compounds, 2-Bromo-4'-isopropylbenzophenone should be
handled with care.

e Hazards: May be harmful if swallowed, cause skin and eye irritation, and may cause
respiratory irritation.[2][3]

e Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment
(gloves, safety glasses, lab coat), and avoid breathing dust or vapors.

e Storage: Store in a cool, dry place away from light and incompatible materials.

This guide provides a summary of the expected chemical reactivity and stability of 2-Bromo-4'-
isopropylbenzophenone based on available data for structurally related compounds.
Researchers should always consult the specific Safety Data Sheet (SDS) for the material being
used and perform appropriate risk assessments before conducting any experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b145071?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_43229-01-2_HNMR.htm
https://pubmed.ncbi.nlm.nih.gov/34706320/
https://pubmed.ncbi.nlm.nih.gov/34706320/
https://snu.elsevierpure.com/en/publications/kinetics-and-degradation-mechanism-of-benzophenone-3-in-chlorinat/
https://www.benchchem.com/product/b145071#chemical-reactivity-and-stability-of-2-bromo-4-isopropylbenzophenone
https://www.benchchem.com/product/b145071#chemical-reactivity-and-stability-of-2-bromo-4-isopropylbenzophenone
https://www.benchchem.com/product/b145071#chemical-reactivity-and-stability-of-2-bromo-4-isopropylbenzophenone
https://www.benchchem.com/product/b145071#chemical-reactivity-and-stability-of-2-bromo-4-isopropylbenzophenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145071?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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